![molecular formula C22H17ClN2O3 B2609290 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-05-1](/img/structure/B2609290.png)
2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” has been described in patents . The methods of synthesizing these compounds involve several steps, and the exact process can vary depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is C22H16ClFN2O3. The molecular weight is 410.83.Scientific Research Applications
- The compound’s structure suggests potential interactions with dopamine receptors. It is likely that D2 dopamine receptor antagonism could be a key feature in treating psychosis, particularly the “positive” symptoms associated with conditions like schizophrenia .
- Ethyl 2-chloro-2-oxoacetate , a related compound, is used as a versatile building block in organic synthesis . It participates in reactions such as Friedel–Crafts acylation and functionalized 3-pyrolin-2-one formation.
- The compound’s complex fused-ring system falls under cycloalkane nomenclature. Understanding its naming conventions can aid researchers in discussing its structure and properties .
Antipsychotic Drug Development
Organic Synthesis and Medicinal Chemistry
Cycloalkane Nomenclature
Mechanism of Action
Compounds similar to “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” have been described as selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Future Directions
The future directions for research on “2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of central nervous system disorders . Additionally, more detailed studies on their physical and chemical properties, as well as their safety and hazards, would be beneficial.
properties
IUPAC Name |
2-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXWBCOYVFZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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